molecular formula C29H28ClN5O2 B11424137 7-(3-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11424137
M. Wt: 514.0 g/mol
InChI Key: ZKWBQWVXJUJFQZ-UHFFFAOYSA-N
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Description

7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C29H28ClN5O2. This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the chlorophenyl and dibenzylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • N-[(3-chlorophenyl)methyl]-3,4-dimethoxybenzamide

Uniqueness

Compared to similar compounds, 7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its specific substitution pattern on the purine core

Properties

Molecular Formula

C29H28ClN5O2

Molecular Weight

514.0 g/mol

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C29H28ClN5O2/c1-32-27-26(28(36)33(2)29(32)37)35(19-23-14-9-15-24(30)16-23)25(31-27)20-34(17-21-10-5-3-6-11-21)18-22-12-7-4-8-13-22/h3-16H,17-20H2,1-2H3

InChI Key

ZKWBQWVXJUJFQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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